グリセロリン酸カルシウム, Neurosin

説明

Calcium glycerophosphate: is a calcium salt of glycerophosphoric acid, commonly used as a dietary supplement and in dental products to prevent dental caries. It is a white, fine, slightly hygroscopic powder that is generally recognized as safe (GRAS) by the FDA . Neurosin It has been studied for its role in neurodegenerative diseases, particularly in the degradation of alpha-synuclein, a protein associated with Parkinson’s disease .

科学的研究の応用

Calcium glycerophosphate: is used in:

Bone Health: As a dietary supplement to provide calcium and phosphorus, essential for bone mineralization.

Industrial Applications: Used in the production of various calcium-based products and as a feed additive in animal nutrition.

Neurosin: has applications in:

Neurodegenerative Disease Research: Studied for its potential to degrade alpha-synuclein and reduce its accumulation in diseases like Parkinson’s and multiple system atrophy.

Therapeutic Development: Investigated as a potential therapeutic agent for reducing neurotoxicity and improving neuronal health.

作用機序

Target of Action

Calcium glycerophosphate, also known as “Glycerophosphate Calcium Salt” or “Calcium Glycerolphosphate”, primarily targets calcium channels and phosphorus metabolism in the body . It is a calcium salt of glycerophosphoric acid that forms a white, fine, slightly hygroscopic powder . It is used to treat low levels of phosphate or calcium and is an ingredient in dental products to prevent dental caries .

Mode of Action

Calcium glycerophosphate interacts with its targets by promoting plaque-pH buffering , elevating plaque calcium and phosphate levels, and directly interacting with dental mineral . It is thought to produce an anti-caries effect by increasing acid-resistance of the enamel, increasing enamel mineralization, and modifying plaque .

Biochemical Pathways

Calcium glycerophosphate affects the calcium signaling pathway in neurons . Calcium is a universal second messenger that regulates the most important activities of all eukaryotic cells . It is of critical importance to neurons as it participates in the transmission of the depolarizing signal and contributes to synaptic activity .

Pharmacokinetics

It is known that calcium-based nanomaterials can be used as calcium sources in supplements to boost osteogenesis . This suggests that calcium glycerophosphate may have similar properties, but more research is needed to confirm this.

Result of Action

The result of calcium glycerophosphate’s action is the prevention of dental caries and the treatment of low levels of phosphate or calcium . In neurons, calcium signaling is involved in synaptic signaling processes, neuronal energy metabolism, and neurotransmission .

Action Environment

The action of calcium glycerophosphate is influenced by the neuronal environment . When neurons engage in intense periods of activity, the consequent increase in energy demand can be met by the coordinated activation of glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation .

生化学分析

Biochemical Properties

Calcium Glycerophosphate, Neurosin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phospholipids, contributing to the structural stability of calcium glycerophosphate . The nature of these interactions is largely governed by the calcium ions present in the compound, which can form bonds with other molecules and participate in various biochemical reactions .

Cellular Effects

Calcium Glycerophosphate, Neurosin has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways and affecting gene expression and cellular metabolism . For example, calcium ions, a component of Calcium Glycerophosphate, Neurosin, play a critical role in transmitting depolarizing signals and contributing to synaptic activity in neurons .

Molecular Mechanism

The molecular mechanism of Calcium Glycerophosphate, Neurosin involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, calcium ions in the compound can bind to specific proteins, leading to conformational changes that can activate or inhibit enzyme function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium Glycerophosphate, Neurosin can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, proteins have been developed that emit flashes of light in response to influxes of calcium ions into cells on millisecond timescales .

Dosage Effects in Animal Models

The effects of Calcium Glycerophosphate, Neurosin vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, if an organism already gets enough calcium from food, higher doses of Calcium Glycerophosphate, Neurosin can lead to various side effects .

Metabolic Pathways

Calcium Glycerophosphate, Neurosin is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels . For example, calcium ions, a component of the compound, can stimulate the citric acid cycle, enhancing ATP production .

Transport and Distribution

Calcium Glycerophosphate, Neurosin is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation . For instance, the Na+/Ca2+ exchanger transports Na+ in exchange for Ca2+ ions across the plasma membrane, influencing both membrane excitability and Ca2+ homeostasis in different neuronal environments .

Subcellular Localization

The subcellular localization of Calcium Glycerophosphate, Neurosin and its effects on activity or function can be influenced by various factors. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, inactive ERK2, a protein kinase, interacts with a large number of proteins through its cytosolic retention sequence/common docking domain, whereas the phospho-ERK2 interacts with only few substrates .

準備方法

Calcium glycerophosphate: can be synthesized by adding calcium chloride to water under stirring, followed by the addition of glycerophosphate. The reaction mixture is heated, and the pH is controlled using glutamic acid. After the reaction is complete, the solution undergoes solid-liquid separation while hot, and the product is dried . Another method involves reacting glycerol, monocalcium phosphate, and phosphoric acid in an agitated reactor, followed by dilution, filtration, concentration, precipitation, and drying .

Neurosin: can be produced using viral vector delivery systems. For example, a lentiviral vector expressing a genetically modified neurosin with increased half-life and a brain-targeting sequence can be used for systemic delivery .

化学反応の分析

Calcium glycerophosphate: undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific details are limited.

Substitution: It can undergo substitution reactions where the glycerophosphate moiety is replaced by other functional groups.

Buffering Action: It acts as a pH buffer in dental applications, neutralizing acids produced by oral bacteria.

Neurosin: primarily acts as a protease, cleaving specific peptide bonds in proteins such as alpha-synuclein. This proteolytic activity is crucial for its role in neurodegenerative diseases .

類似化合物との比較

Calcium glycerophosphate: can be compared to other calcium supplements such as calcium citrate and calcium carbonate. Unlike these compounds, calcium glycerophosphate provides both calcium and phosphate, making it beneficial for bone health and dental applications .

Neurosin: can be compared to other proteases like calpain-1, cathepsin D, and matrix metalloproteinase-3. While these enzymes also degrade alpha-synuclein, neurosin’s unique expression in the central nervous system and its specific cleavage sites make it particularly relevant for neurodegenerative disease research .

特性

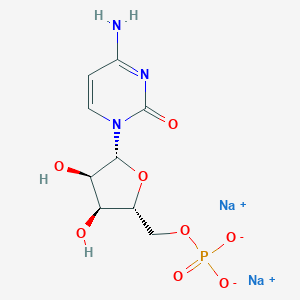

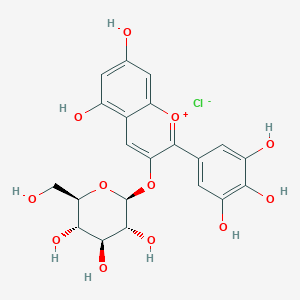

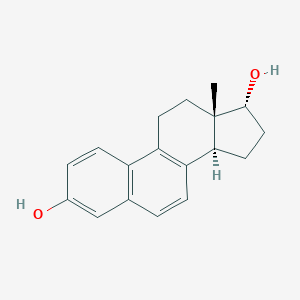

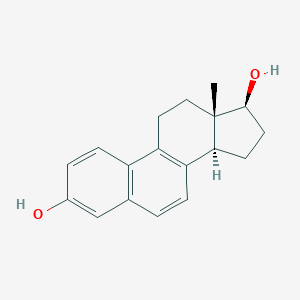

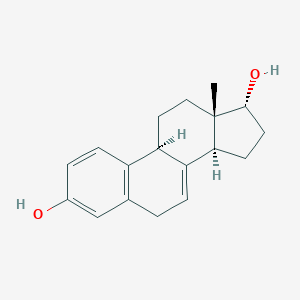

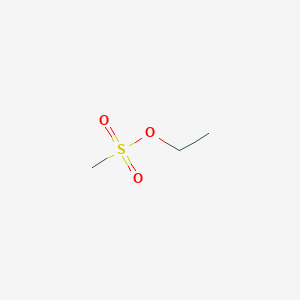

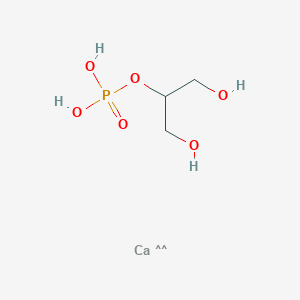

IUPAC Name |

calcium;1,3-dihydroxypropan-2-yl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHRFSOMMCWGSO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7CaO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17181-54-3 (Parent) | |

| Record name | Calcium 2-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048962 | |

| Record name | 1,3-Dihydroxypropan-2-yl dihydrogen phosphate calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Details | MSDS | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Calcium glycerophosphate in combination with sodium monofluorophosphate was found to reduce the acid solubility of enamel. This is thought to be due to increased uptake of fluoride in a non-alkali soluble form at the expense of a fraction remaining in the alkali-soluble form of calcium fluoride. It is also thought that calcium glycerophosphate enhances the remineralization effect of sodium monofluorophosphate leading to greater remineralization of enamel but the mechanism behind this is unknown. Calcium glycerophosphate reduces the decrease in plaque pH produced by sucrose solutions. This may be due to the buffering action of donated phosphate which acts as an acceptor to three hydrogen ions to form biphosphate, dihydrogen phosphate, and finally phosphoric acid. As bisphosphate and dihydrogen phosphate are amphoteric, these molecules can act as buffers against both acids and bases. Studies on plaque-modification by calcium glycerophosphate have been inconsistent. Redections in plaque weight and plaque area have been noted in separate studies but neither has been confirmed and no causative link has been established in regards to calcium glycerophosphate's anti-caries effect. Calcium glycerophosphate donates [DB01373] and inorganic phosphate resulting in elevated levels of the ions in plaque. These ions are important components of the mineral structure of teeth. As such, their presence supports maintenance of healthy tooth structure and mineralization. In electrolyte replacement calcium glycerophosphate again acts as a donor of [DB01373] and phosphate. See [DB11348] for pharmacological descriptions of calcium and phosphate. | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

27214-00-2, 58409-70-4 | |

| Record name | Calcium glycerophosphate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 2-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Dihydroxypropan-2-yl dihydrogen phosphate calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 1,3-hydroxypropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM 2-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y56W30YB7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes at 170 | |

| Details | MSDS | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q1: Why is Calcium Glycerophosphate (GPCa) being investigated as a component in biomaterials for bone tissue scaffolds?

A1: Calcium Glycerophosphate (GPCa) is being explored for its potential to enhance bone tissue regeneration. [] This is because GPCa can act as a source of both calcium and phosphate ions, essential components of hydroxyapatite, the main mineral constituent of bone. By incorporating GPCa into the polyurethane matrix of scaffolds, researchers aim to create a material that can stimulate bone cell growth and promote bone tissue formation. []

Q2: How does the inclusion of Calcium Glycerophosphate (GPCa) impact the properties of polyurethane biomaterials?

A2: Research indicates that adding GPCa to polyurethane can significantly alter its characteristics, impacting its suitability for bone tissue scaffolds:

- Physicochemical Properties: The addition of GPCa can affect the hydrophilicity of the polyurethane, potentially influencing its interaction with biological fluids and cells. []

- Mechanical Properties: The mechanical strength and flexibility of the polyurethane can be modified by GPCa incorporation, aiming to achieve properties similar to natural bone. []

- Biological Performance: The presence of GPCa may stimulate bioactivity, leading to enhanced cell adhesion, proliferation, and ultimately, bone tissue regeneration. []

Q3: What enzymatic activity was observed in the trematode Leucochloridiomorpha constantiae and how was Calcium Glycerophosphate (GPCa) utilized in this research?

A3: Researchers investigating Leucochloridiomorpha constantiae focused on the localization of Alkaline Phosphatase (ALP) activity. [] This enzyme plays a crucial role in various biological processes, including phosphate metabolism. To visualize ALP activity in the parasite, researchers employed a histochemical staining method. This method utilizes Calcium Glycerophosphate as a substrate. ALP cleaves the phosphate group from GPCa, leading to the formation of insoluble calcium phosphate, which is then visualized as a colored precipitate at the site of enzyme activity. [] This technique allowed researchers to pinpoint the specific tissues and developmental stages of the parasite where ALP was most active, providing insights into its biological function.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。